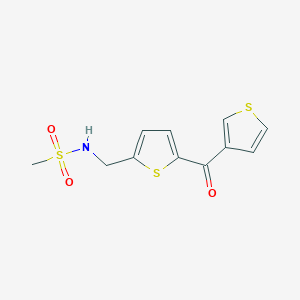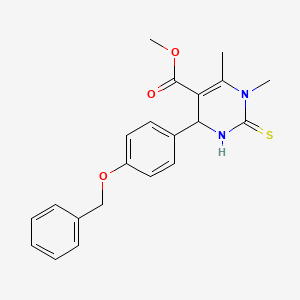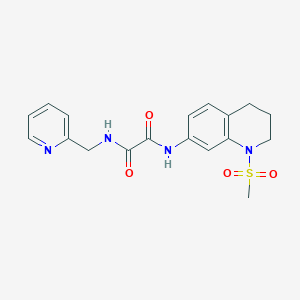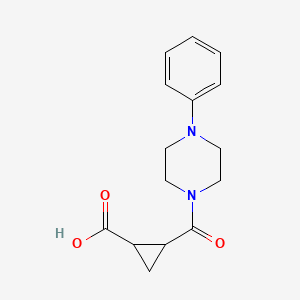
N-((5-(tiofeno-3-carbonil)tiofeno-2-il)metil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a compound that features a thiophene ring system, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Aplicaciones Científicas De Investigación
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The effectiveness of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit inhibitory effects on enzymes such as urease and kinases . The interaction of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide with these enzymes can lead to modulation of their activity, which may have therapeutic implications.
Cellular Effects
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been found to modulate the activity of signaling pathways involved in inflammation and cancer . The impact of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide on these pathways can result in changes in cell function, including alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their conformation and activity . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their efficacy and safety . Long-term exposure to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide may result in cumulative effects on cellular processes, including potential toxicities.
Dosage Effects in Animal Models
The effects of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have reported threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide.
Metabolic Pathways
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiophene derivatives have been shown to influence metabolic pathways related to energy production, lipid metabolism, and detoxification . The interaction of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide with these pathways can lead to changes in cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . The subcellular localization of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is crucial for understanding its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene derivatives with methanesulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions under controlled conditions. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance the efficiency and yield of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAIGSHJBMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)




![3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine](/img/structure/B2429207.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)
![N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide](/img/structure/B2429211.png)
![3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea](/img/structure/B2429214.png)

![3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2429216.png)
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
